5-amino-1-(propan-2-yl)piperidin-2-one
Overview
Description
5-Amino-1-(propan-2-yl)piperidin-2-one is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) attached to the fifth carbon of the piperidine ring and an isopropyl group (-CH(CH3)2) attached to the first carbon.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-(propan-2-yl)piperidin-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a metal catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with an amine source.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives, such as nitro compounds or amides.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are often used.
Major Products Formed:
Oxidation: Nitro derivatives, amides, and other oxidized products.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted piperidines with various functional groups.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been widely used in drug design due to their versatile interactions with biological targets .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Scientific Research Applications
5-Amino-1-(propan-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Piperidine derivatives
Other amino-substituted piperidines
Isopropyl-substituted piperidines
Uniqueness: 5-Amino-1-(propan-2-yl)piperidin-2-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
5-amino-1-propan-2-ylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGTGLZDNQCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CCC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267530 | |
Record name | 2-Piperidinone, 5-amino-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-30-9 | |
Record name | 2-Piperidinone, 5-amino-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinone, 5-amino-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-(propan-2-yl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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